Iron--phosphane (1/4)

Description

Contextual Significance of Iron-Phosphane Complexes in Modern Inorganic and Organometallic Chemistry

Iron-phosphane complexes have emerged as a cornerstone of modern inorganic and organometallic chemistry, largely driven by the pursuit of sustainable and cost-effective chemical transformations. Iron, being the most abundant transition metal in the Earth's crust, offers a significant economic and environmental advantage over precious metals like palladium, rhodium, and platinum, which have traditionally dominated catalytic applications.

The versatility of phosphane ligands, with their tunable steric and electronic properties, allows for the fine-tuning of the reactivity of the iron center. This has led to the development of highly efficient iron-based catalysts for a wide array of organic reactions. These include, but are not limited to, cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, hydrogenation, hydrosilylation, and polymerization reactions. nih.govresearchgate.net The ability of iron to access a range of oxidation states, from -2 to +6, further broadens the scope of its catalytic activity. vu.nl

Historical Development of Iron-Phosphane Coordination Compounds and Related Systems

The history of metal-phosphine complexes dates back to the 19th century, with the first report of platinum-phosphine complexes in 1870. wikipedia.org However, the extensive exploration of iron-phosphine complexes began later. An early significant application was in the context of Reppe chemistry in the 1940s, where nickel-phosphine complexes were found to be effective catalysts for the carbonylation of alkynes. wikipedia.org

The development of well-defined iron-phosphine complexes gained momentum in the latter half of the 20th century. Initial studies often involved simple iron salts combined with phosphine (B1218219) ligands in situ. A significant breakthrough in the understanding and application of these complexes came with the work of Kochi in the 1970s on iron-catalyzed cross-coupling reactions. While early systems were often poorly understood "black-box" catalysts, subsequent research has focused on the synthesis and characterization of well-defined iron-phosphine complexes to elucidate reaction mechanisms and improve catalytic performance. This has led to the design of sophisticated ligand architectures to control the reactivity and selectivity of the iron center.

Scope and Research Objectives for Iron--phosphane (1/4) Investigations within Contemporary Chemical Research

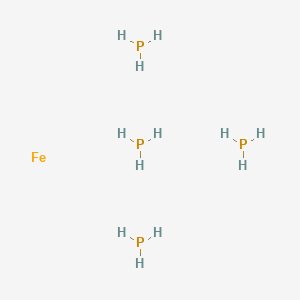

The specific compound "Iron--phosphane (1/4)," which implies a complex with one iron atom and four phosphane (PH₃) ligands, represents a fundamental species in iron-phosphine chemistry. While complexes with substituted phosphines, such as tetrakis(trimethylphosphine)iron(0) (Fe(PMe₃)₄), are known and have been studied, the parent complex, Fe(PH₃)₄, is less well-documented, likely due to the challenges associated with the handling of the toxic and pyrophoric phosphine gas. lookchem.comrroij.comdigitellinc.com

Contemporary research objectives for investigating a compound like Iron--phosphane (1/4) would include:

Synthesis and Isolation: Developing synthetic routes to isolate and fully characterize the Fe(PH₃)₄ complex. This would likely involve the reaction of a suitable iron precursor with phosphine under controlled conditions.

Structural and Electronic Characterization: Determining the precise molecular structure and electronic properties of the complex using a combination of spectroscopic and computational methods.

Reactivity Studies: Investigating the reactivity of Fe(PH₃)₄ towards various substrates to understand its potential as a catalyst or catalyst precursor. This includes exploring its role in fundamental organometallic transformations like oxidative addition and reductive elimination.

Comparative Studies: Comparing the properties and reactivity of Fe(PH₃)₄ with its more stable, substituted analogues (e.g., Fe(PMe₃)₄) to understand the influence of the phosphine substituents on the iron center.

Overview of Advanced Methodologies Employed in Iron-Phosphane Chemistry Research

The study of iron-phosphane complexes, including the pursuit of species like Iron--phosphane (1/4), relies on a suite of advanced analytical and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an indispensable tool for characterizing phosphine complexes, providing information about the coordination environment of the phosphorus atoms. nih.govacs.org ¹H and ¹³C NMR are also crucial for characterizing the organic framework of the ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for complexes containing carbonyl (CO) ligands, as the C-O stretching frequency provides insight into the electronic properties of the metal center. rroij.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complexes and confirm their composition. nih.gov

Mössbauer Spectroscopy: This technique is specific to iron-containing samples and provides detailed information about the oxidation state and spin state of the iron center. acs.org

Diffraction Methods:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state molecular structure of crystalline complexes, providing precise bond lengths and angles. acs.orgresearchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT calculations have become a powerful tool in iron-phosphine chemistry. They are used to predict molecular geometries, electronic structures, and reaction pathways, providing insights that complement experimental findings. vu.nlrsc.orgresearchgate.net

Research Findings on Related Iron-Phosphane Complexes

While direct experimental data on the isolated Iron--phosphane (1/4) is scarce in the reviewed literature, significant research on closely related compounds provides valuable insights.

Tetrakis(trimethylphosphine)iron(0)

A well-characterized analogue is tetrakis(trimethylphosphine)iron(0), Fe(PMe₃)₄. lookchem.comrroij.com This complex serves as a valuable model for understanding the potential properties of the parent phosphane complex.

| Property | Data |

| Molecular Formula | C₁₂H₃₆FeP₄ |

| Molecular Weight | 360.16 g/mol |

| CAS Number | 63835-22-3 |

| Applications | Catalyst in organic synthesis |

Data sourced from LookChem lookchem.com

The reactivity of Fe(PMe₃)₄ has been explored, for instance, in its reactions with phenyl ketimines, which lead to the formation of five-membered metallacycles through the activation of C-H bonds. rroij.com

Iron(II) Complexes with Terminal PH₃ Ligands

Recent studies have successfully synthesized and characterized several cationic iron(II) complexes featuring terminal phosphane (PH₃) ligands, albeit in conjunction with other phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). nih.govacs.org These studies provide spectroscopic data for the Fe-PH₃ moiety.

| Complex | ³¹P NMR Chemical Shift of PH₃ (ppm) | ¹H NMR Chemical Shift of PH₃ (ppm) | ¹J(H-P) (Hz) |

| [Fe(dppm)(Cl)(PH₃)]⁺ | -64.7 | 3.02 | 344.35 |

| [Fe(dppe)₂(H)(PH₃)]⁺ | -91.4 | 3.24 | 319.2 |

| [Fe(dmpe)₂(Cl)(PH₃)]⁺ | -64.8 | - | - |

Data compiled from Lau et al. nih.govacs.org

These data demonstrate that the PH₃ ligand can be readily identified in these complexes through its characteristic NMR signals. Furthermore, the synthesis of a terminal iron-phosphide complex, [Fe(dmpe)₂(H)(PH₂)], via the activation of a P-H bond in PH₃ by an Fe(0) precursor has been reported, highlighting the potential reactivity of coordinated phosphane. nih.govacs.org

Structure

2D Structure

Properties

CAS No. |

202074-36-0 |

|---|---|

Molecular Formula |

FeH12P4 |

Molecular Weight |

191.84 g/mol |

IUPAC Name |

iron;phosphane |

InChI |

InChI=1S/Fe.4H3P/h;4*1H3 |

InChI Key |

ZFNPSVIBIBRGGE-UHFFFAOYSA-N |

Canonical SMILES |

P.P.P.P.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Iron Phosphane 1/4 Analogues and Derivatives

Direct Coordination Approaches for Iron-Phosphane (1/4) Formation

Direct coordination is the most fundamental approach to forming iron-phosphine complexes. This method involves the reaction of a suitable iron precursor with one or more phosphine (B1218219) ligands, leading to the direct formation of a new iron-phosphine bond.

The choice of the iron precursor is critical and dictates the reaction pathway and the final product. Common precursors include simple iron halides like iron(II) chloride (FeCl₂) and iron(III) chloride (FeCl₃), as well as organometallic species such as pentacarbonyliron (Fe(CO)₅). wiley-vch.de The oxidation state of the iron in the precursor is a key factor; iron(II) is often used for the synthesis of neutral or cationic complexes, while iron(0) precursors are valuable for accessing low-valent species. wiley-vch.denih.gov For instance, the reaction of iron(II) bisphosphine dichlorides, such as [Fe(dppe)₂Cl₂], with phosphine gas (PH₃) in the presence of a halide abstractor like sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₄) yields cationic terminal-PH₃ complexes. nih.gov

Table 1: Effect of Stoichiometry on Iron-Phosphine Product Formation

| Iron Precursor | Phosphine Ligand(s) | Stoichiometry (Fe:Ligand:Other) | Product | Reference |

|---|---|---|---|---|

| [Fe(dppm)₂Cl₂] | PH₃, NaBArF₄ | 1:excess:1 | [Fe(dppm)₂(Cl)(PH₃)][BArF₄] | nih.gov |

| [Fe(dppe)₂(H)(Cl)] | PH₃, NaBArF₄ | 1:excess:1 | [Fe(dppe)₂(H)(PH₃)][BArF₄] | nih.govacs.org |

This table is interactive. Click on the headers to sort.

The success of direct coordination synthesis hinges on the optimization of reaction conditions. The choice of solvent can dramatically influence reactivity and product distribution. nih.gov Some reactions may proceed in common organic solvents like dichloromethane, fluorobenzene, or acetonitrile. nih.govnih.gov However, solvent molecules can also coordinate to the iron center, as seen in the formation of Fe(NCMe)₂ when the reaction is carried out in acetonitrile, which can prevent undesired side reactions like P-C bond cleavage. nih.govresearchgate.net The development of water-soluble phosphine ligands, such as tris(hydroxymethyl)phosphine (B1196123) (THMP) and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), allows for synthesis in aqueous media, which is beneficial for both financial and environmental reasons. core.ac.uk

Temperature is another crucial parameter. Many iron-phosphine syntheses are conducted at room temperature. nih.govacs.org However, specific temperature regimes may be required to overcome activation barriers or to control selectivity. For instance, some reactions may require heating, while the crystallization of sensitive products might necessitate cooling to low temperatures (e.g., 5°C) for extended periods. core.ac.uk

Given the air-sensitivity of many phosphine ligands and low-valent iron complexes, strict atmospheric control is essential. acs.org Reactions are typically performed under an inert atmosphere of nitrogen or argon using Schlenk-line or glovebox techniques to exclude oxygen and moisture, which could otherwise lead to the oxidation of the phosphine to a phosphine oxide or decomposition of the iron complex. acs.orgnih.gov

Ligand Exchange and Substitution Pathways in Iron-Phosphane (1/4) Synthesis

Ligand exchange provides a versatile route to iron-phosphine complexes by replacing existing ligands on a pre-formed iron complex with phosphine ligands. This method is particularly useful for synthesizing complexes that are not readily accessible through direct coordination. Carbonyl ligands (CO) in iron carbonyl complexes, such as Fe(CO)₅ or Fe₃(CO)₁₂, are common leaving groups. acs.org For example, keto-phosphine ligands can displace CO from Fe(CO)₅ to form complexes like Fe(CO)₄(P~O). acs.org

The mechanism of substitution can vary. In some systems, such as the reaction of nucleophiles with trans-[FeH(N₂)(depe)₂]⁺, the substitution proceeds through a slow, rate-limiting dissociation of the dinitrogen ligand. rsc.org In other cases, particularly with chelating phosphines, the reaction can involve an initial opening of the chelate ring, which creates a vacant coordination site for the incoming nucleophile or solvent molecule. rsc.orgrsc.org This is followed by the loss of the original ligand and subsequent ring-closure of the phosphine chelate. rsc.org The lability of a metal-oxygen bond in certain keto-phosphine iron complexes can also be exploited for the reversible binding and exchange of small molecules like carbon monoxide. acs.org

Reductive and Oxidative Synthetic Routes to Iron-Phosphane (1/4) Species

Redox-mediated pathways offer powerful strategies for synthesizing iron-phosphine complexes with specific oxidation states that may be difficult to obtain directly.

Reductive routes often start with an iron(II) or iron(III) precursor, which is reduced in the presence of the phosphine ligand. For example, the synthesis of many platinum-group metal complexes with triphenylphosphine (B44618) involves the phosphine acting as both a ligand and a reductant. wikipedia.org A similar principle can be applied to iron, where an Fe(II) precursor like [Fe(dmpe)₂Cl₂] is reacted with a reductant (e.g., KC₈) to form a transient Fe(0) intermediate, which can then react with other ligands. nih.gov

Oxidative routes typically begin with a low-valent iron precursor, such as an iron(0) complex. A notable example is the oxidative addition of a P-H bond from phosphine gas (PH₃) across an iron(0) center. Treatment of [Fe(dmpe)₂(N₂)] with PH₃ results in the activation of a P-H bond, yielding a terminal iron phosphide (B1233454) complex, [Fe(dmpe)₂(H)(PH₂)], instead of simple ligand substitution. nih.govacs.org

Redox modulation can also be used to activate otherwise inert complexes toward ligand substitution. For instance, the highly inert iron-carbide cluster [Fe₆(μ₆-C)(CO)₁₆]²⁻ is resistant to simple ligand exchange. semanticscholar.orgrsc.org However, its two-electron oxidation generates a highly reactive, electron-deficient intermediate that readily reacts with phosphine ligands like triphenylphosphine (PPh₃) or triphos to form substituted clusters. semanticscholar.orgrsc.org This redox-promoted ligand exchange demonstrates how changing the electronic state of the iron core can open up new synthetic pathways. semanticscholar.org Similarly, the oxidation of a highly reduced cluster, [Fe₆C(CO)₁₅]⁴⁻, in the presence of phosphine ligands like PTA or PPh₃ can yield heteroleptic phosphine-containing species. nih.gov

Table 2: Examples of Redox-Mediated Synthesis of Iron-Phosphine Complexes

| Starting Complex | Reagent(s) | Process | Product | Reference |

|---|---|---|---|---|

| [Fe(dmpe)₂(N₂)] | PH₃ | Oxidative Addition | [Fe(dmpe)₂(H)(PH₂)] | nih.govacs.org |

| [Fe₆(μ₆-C)(CO)₁₆]²⁻ | [Fc]PF₆, then PPh₃ | Oxidation, then Substitution | [Fe₅(μ₅-C)(CO)₁₄PPh₃] | semanticscholar.orgrsc.org |

This table is interactive. Click on the headers to sort.

Chemo- and Regioselective Synthesis Strategies for Complex Iron-Phosphane (1/4) Architectures

For complex phosphine ligands containing multiple donor sites or reactive functional groups, chemo- and regioselectivity become critical synthetic challenges. Chemoselectivity involves the preferential reaction at one functional group over another. For example, in heterodifunctional keto-phosphine ligands, the phosphorus atom typically binds more strongly to the iron center than the oxygen donor. acs.org This difference in binding affinity can be controlled to direct the synthesis.

Regioselectivity, the control of reaction at different positions, is crucial in creating specific isomers of complex architectures. The synthesis of planar chiral ferrocenylphosphanes is a classic example where substitution on the cyclopentadienyl (B1206354) rings must be carefully controlled to achieve the desired stereochemistry for applications in asymmetric catalysis. wiley-vch.de The use of chelating diphosphine ligands can also introduce stereochemical complexity. wikipedia.org The synthesis of chiral-at-metal acyliron complexes can be achieved by substituting a carbonyl ligand with a phosphine, followed by a kinetic resolution to separate the enantiomers. wiley-vch.de These selective strategies are essential for designing iron-phosphine complexes with precisely defined three-dimensional structures for applications in catalysis and materials science. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Iron-Phosphane (1/4) Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes for iron-phosphine complexes, driven by the need to reduce waste, minimize hazards, and use resources more efficiently. yale.eduacs.org Iron itself is an attractive metal from a green chemistry perspective due to its high abundance and low toxicity compared to many precious metals like rhodium or palladium. rsc.org

Key green chemistry principles applied to iron-phosphine synthesis include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Catalytic processes are inherently more atom-economical than stoichiometric ones. acs.org

Safer Solvents : Making the use of auxiliary substances like organic solvents unnecessary or innocuous. yale.edu The development of water-soluble phosphine ligands enables reactions to be performed in water, a benign solvent. core.ac.ukrsc.org

Design for Energy Efficiency : Conducting syntheses at ambient temperature and pressure to minimize energy requirements. yale.edu Many iron-catalyzed reactions, including those using phosphine ligands, are being developed to run under mild conditions. nih.gov

Use of Catalysis : Employing catalytic reagents in preference to stoichiometric reagents reduces waste. yale.eduacs.org Iron-phosphine complexes are themselves often used as catalysts, and their synthesis via catalytic routes represents a further green advancement. rsc.orgliv.ac.uk

An example of applying these principles is the use of a commercially available iron-tetraphos catalyst for the cascade synthesis of pyrroles. nih.gov This process uses green reductants like formic acid or molecular hydrogen and operates under mild conditions, showcasing the potential for developing more sustainable chemical transformations based on iron-phosphine systems. nih.gov

Advanced Spectroscopic and Spectroelectrochemical Characterization of Iron Phosphane 1/4 Electronic and Geometric Structures

Vibrational Spectroscopy for Ligand and Metal-Ligand Bond Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding within Iron--phosphane (1/4) complexes. These methods are particularly sensitive to the vibrations of ligands and the crucial metal-ligand bonds.

IR and Raman spectroscopy offer complementary information based on different selection rules. For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, a change in the polarizability is required. edinst.com This complementarity is essential for a comprehensive vibrational analysis.

In the context of iron-phosphine complexes, IR spectroscopy is particularly useful for identifying the stretching frequencies of carbonyl (CO) ligands, which are often present as co-ligands. The position of the ν(CO) band is highly sensitive to the electronic environment of the iron center. For instance, a decrease in electron density at the metal center leads to a blue-shift (higher frequency) of the CO stretching vibration. uni-konstanz.de

Raman spectroscopy, on the other hand, is particularly effective for observing the vibrations of Fe-P and Fe-H bonds. While Fe-H stretching and bending modes may not be clearly visible in IR spectra, they can often be identified in Raman spectra, albeit sometimes weakly. nih.gov For example, in trans-Fe(H)(CO)(dppe)₂, the Fe-H stretching mode is observed as a weak feature in the Raman spectrum at 1851 cm⁻¹, which disappears upon deuteration. nih.gov

The low-frequency region of the Raman and IR spectra (below 600 cm⁻¹) is often dominated by vibrations involving Fe-P motions and Fe-C-O bending modes. nih.gov Isotopic substitution, such as the use of ¹⁵N₂, can help in the assignment of vibrational modes involving specific ligands by observing the corresponding frequency shifts. acs.org

Table 1: Selected Vibrational Frequencies for Iron-Phosphine Complexes

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

|---|---|---|---|---|

| trans-Fe(H)(CO)(dppe)₂ | Fe-H stretch | 1851 | Raman | nih.gov |

| trans-Fe(D)(CO)(dppe)₂ | Fe-D stretch | 1348 | Raman | nih.gov |

| trans-Fe(H)(CO)(dppe)₂ | CO stretch | ~1940 | IR | nih.gov |

| [Fe₃(CO)₅(κ²-dppe)(µ-pdt)₂] protonated | Terminal CO stretches | 2094, 2033, 1965 | IR | nih.gov |

| [Fe₃(CO)₅(κ²-PPh₂NPh₂)(µ-pdt)₂] | Terminal CO stretches | 2020, 1949 | IR | nih.gov |

| [Fe₃(CO)₅(κ²-PPh₂NPh₂)(µ-pdt)₂] protonated | Terminal CO stretches | 2040, 1972 | IR | nih.gov |

Due to the complexity of the vibrational spectra of large organometallic molecules, experimental assignments are often aided by theoretical calculations. Density Functional Theory (DFT) has proven to be a robust method for predicting the vibrational frequencies and intensities of transition metal complexes. mdpi.comnih.gov

DFT calculations can provide a complete set of normal modes, allowing for a detailed assignment of the observed IR and Raman bands. nih.gov By comparing the calculated vibrational frequencies and isotopic shifts with experimental data, a high degree of confidence in the assignments can be achieved. For instance, DFT calculations on trans-Fe(H)(CO)(dppe)₂ accurately predicted the location of the Fe-H stretching mode and its shift upon deuteration, confirming the experimental Raman observations. nih.gov

Furthermore, DFT can be used to understand the nature of the vibrational modes by analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches and angle bends) to each normal mode. nih.gov This detailed analysis is crucial for understanding the coupling between different vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights of Iron-Phosphane (1/4)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of diamagnetic iron-phosphine complexes in solution.

Multinuclear NMR provides a wealth of information about the connectivity and stereochemistry of iron-phosphine complexes.

³¹P NMR: As phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is particularly informative. ilpi.com The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment and the nature of the substituents on the phosphorus atom. For example, in Fe(N₂)(depe)₂, four distinct phosphorus signals were observed in the range of 68.13 to 92.44 ppm, indicating four chemically different phosphorus atoms in the iron's coordination sphere. mdpi.com The coupling constants between phosphorus nuclei (JPP) provide information about the connectivity and relative positions of the phosphine (B1218219) ligands. For instance, a large coupling constant is often observed for phosphorus atoms in a trans arrangement. mdpi.com

¹H NMR: Proton NMR is used to characterize the organic framework of the phosphine ligands and to identify hydride ligands directly bonded to the iron center. The chemical shift and multiplicity of the hydride signal are diagnostic of its environment. For example, in trans-[Fe(dppe)₂(H)(PH₃)]⁺, the hydride signal appears at δ -10.99 ppm as a pentet of doublets due to coupling to the phosphorus nuclei. cam.ac.uk

¹³C NMR: Carbon-13 NMR is employed to probe the carbon backbone of the phosphine ligands and any carbonyl ligands present. The chemical shifts and coupling to phosphorus can provide further structural insights. researchgate.net

Table 2: Selected Multinuclear NMR Data for Iron-Phosphine Complexes

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Fe(N₂)(depe)₂ | ³¹P | 68.13 - 92.44 | JPP (trans) = 127 | mdpi.com |

| trans-[Fe(dppe)₂(H)(PH₃)]⁺ | ¹H (Fe-H) | -10.99 | ²JHP(trans) = 47.8, ²JHP(cis) = 16.5 | cam.ac.uk |

| trans-[Fe(dppe)₂(H)(PH₃)]⁺ | ³¹P (PH₃) | -91.4 | ²JPP = 28.2 | cam.ac.uk |

| [Fe₃(CO)₁₀{P(OMe)₃}₂] | ³¹P | - | - | rsc.org |

| [Fe₃(CO)₁₀{P(OMe)₃}{P(OPh)₃}] | ³¹P | - | - | rsc.org |

Many iron-phosphine complexes exhibit dynamic behavior in solution, where ligands exchange positions on the NMR timescale. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these fluxional processes. researchgate.netnih.gov

At low temperatures, the exchange processes are slow, and separate signals for the non-equivalent nuclei are observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, time-averaged signal at high temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange process can be determined. nih.gov

For example, variable-temperature ³¹P and ¹³C NMR studies of [Fe₃(CO)₁₀{P(OMe)₃}₂] and [Fe₃(CO)₁₀{P(OMe)₃}{P(OPh)₃}] have revealed the existence of several isomers and the role of phosphite ligand mobility in the isomerization processes at higher temperatures. rsc.org Two-dimensional NMR techniques, such as NOESY, can also be used to probe exchange processes and determine the structure of the species involved. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron--phosphane (1/4) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically used to study species with unpaired electrons, i.e., paramagnetic species. wikipedia.orgoxfordsciencetrove.com It is particularly valuable for characterizing paramagnetic iron complexes, such as those in the Fe(I) or high-spin Fe(II) and Fe(III) oxidation states. nih.govnih.gov

The EPR spectrum provides information about the electronic structure of the paramagnetic center through the g-factor and hyperfine coupling constants. The g-factor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the electronic environment of the iron center. Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as ³¹P, ¹⁴N, and ¹H. The analysis of these hyperfine interactions can provide information about the delocalization of the unpaired electron onto the ligands and the number and type of nuclei coupled to the iron center. uni-konstanz.de

For instance, high-frequency EPR studies of the high-spin Fe(II) complex Fe[(SPPh₂)₂N]₂ have been used to accurately determine the spin-Hamiltonian parameters, which reflect the electronic structure of the complex. nih.gov The use of multiple EPR frequencies can help to resolve complex spectra and provide more accurate parameters. nih.gov

Theoretical and Computational Investigations on Iron Phosphane 1/4 Electronic Structure and Reactivity

Quantum Chemical Methods for Electronic Structure Elucidation

Quantum chemical methods are foundational to the theoretical study of molecular systems. They are broadly categorized into Density Functional Theory (DFT) and wavefunction-based ab initio methods, both of which are instrumental in describing the electronic structure of iron-phosphine complexes.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for transition metal complexes due to its favorable balance of accuracy and computational cost. nih.govnih.govresearchgate.net DFT calculations are routinely used to predict the ground state properties of iron-phosphine complexes, including molecular geometries, bond lengths, and bond angles. nih.gov For a hypothetical [Fe(PH₃)₄] complex, DFT would be employed to optimize its geometry, predicting key parameters such as Fe-P bond distances and P-Fe-P angles, which are critical for understanding steric and electronic effects.

Spin-unrestricted DFT calculations have been effectively used to investigate the electronic structure and bonding in series of iron(II) bisphosphine complexes. nih.gov Geometry optimizations often show good agreement between experimental crystal structures and theoretical calculations, with minor variations in Fe-P and other coordinate bond lengths. nih.govnih.gov

DFT is also a powerful tool for predicting spectroscopic parameters, which allows for direct comparison with experimental data. For instance, DFT protocols have been developed for the accurate prediction of ³¹P NMR chemical shifts, a key characterization technique for phosphine-ligated complexes. acs.orgresearchgate.net Additionally, time-dependent DFT (TD-DFT) can be used to analyze electronic absorption spectra, helping to assign observed transitions and understand the nature of excited states. nih.gov The energies of frontier molecular orbitals calculated via DFT are also correlated with thermodynamic properties, such as the acid dissociation constant (pKa) of related iron hydride phosphine (B1218219) complexes. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Iron-Phosphine Complexes Note: These are typical values based on published data for similar iron(II)-phosphine complexes and serve as an estimation for an Iron--phosphane (1/4) system.

| Parameter | Calculated Value | Reference |

| Fe-P Bond Length | 2.19 – 2.24 Å | cam.ac.ukacs.org |

| P-Fe-P Bond Angle | 109.5° (ideal tetrahedral) | N/A |

| Fe-Cl Bond Length | 2.21 – 2.22 Å | nih.gov |

| Cl-Fe-Cl Bond Angle | ~120° | nih.gov |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations of Iron-Phosphane (1/4)

Ab initio (from first principles) methods are wavefunction-based approaches that provide a systematic pathway to achieving high accuracy in electronic structure calculations. researchgate.netresearchgate.net Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods can be improved by systematically expanding the basis set and the level of electron correlation treatment (e.g., Møller-Plesset perturbation theory, Coupled Cluster theory).

For transition metal complexes like Iron--phosphane (1/4), these methods are computationally demanding but can serve as benchmarks for DFT results. researchgate.net They are particularly valuable for cases where DFT functionals may struggle, such as in accurately describing systems with significant multi-reference character or calculating precise energy differences between spin states. nih.govresearchgate.net High-level ab initio calculations can provide definitive insights into the electronic ground state and the energies of low-lying excited states, which are crucial for understanding photochemical and photophysical properties. researchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Effects, and Conformation

While quantum chemical methods typically focus on static, gas-phase models, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with a solvent environment. nih.gov For Iron--phosphane (1/4), MD simulations can reveal how the phosphane ligands move and rearrange around the iron center. chemrxiv.org

MD simulations are particularly crucial for:

Conformational Analysis: Phosphine ligands can be conformationally flexible, and MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. chemrxiv.orgtuwien.at This is vital as the ligand conformation can significantly impact catalytic activity.

Solvent Effects: Explicitly modeling solvent molecules (like water or organic solvents) allows for the study of solvation shells and specific solute-solvent interactions, such as hydrogen bonding. nih.gov These interactions can influence the complex's stability, electronic structure, and reactivity.

Dynamic Behavior: MD trajectories provide a movie-like view of the molecule's motion, allowing for the analysis of vibrational modes and the timescale of structural fluctuations. arxiv.orgmdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the iron complex itself is treated with a high-level quantum method while the surrounding solvent is modeled using a less computationally expensive classical force field. tuwien.at This approach captures the electronic details of the metal center while still accounting for the bulk solvent environment.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orgnih.gov

For Iron--phosphane (1/4), FMO analysis helps to understand:

Reactivity: The HOMO represents the ability of the complex to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energies and spatial distributions of these orbitals indicate the most likely sites for attack by reagents. northwestern.eduresearchgate.net For instance, a reaction with an electrophile would likely involve the HOMO of the iron complex.

Electronic Transitions: The energy gap between the HOMO and LUMO is a key factor in the electronic absorption spectrum of the complex. The promotion of an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition. nih.gov Analysis of the character of these orbitals (e.g., metal-centered d-orbital, ligand-centered σ or π orbital) allows for the classification of transitions as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.

Table 2: Conceptual FMO Properties and Predicted Reactivity for a Model Iron-Phosphine Complex

| Orbital | Character | Predicted Property/Reactivity |

| HOMO | Primarily Fe(d) non-bonding | Site of electrophilic attack; electron donation |

| LUMO | Primarily Fe-P σ* anti-bonding | Site of nucleophilic attack; electron acceptance |

| HOMO-LUMO Gap | ΔE | Correlates with the energy of the lowest UV-Vis absorption band |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) for Detailed Bonding Analysis

To gain a deeper, quantitative understanding of the chemical bonds within Iron--phosphane (1/4), particularly the nature of the iron-phosphorus (Fe-P) bond, advanced analytical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Natural Bond Orbital (NBO) Analysis: The NBO method translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with classical Lewis structures. longdom.orgmdpi.com For an iron-phosphine complex, NBO analysis can quantify the σ-donation from the phosphorus lone pair to the iron center and the π-back-donation from iron d-orbitals into the anti-bonding orbitals of the phosphane ligands. The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions provides a quantitative measure of their strength. longdom.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and their properties. chemrxiv.org By locating the bond critical point (BCP) between the Fe and P atoms, one can analyze the values of the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)) at this point. These values provide insight into the nature of the interaction: a high ρ(BCP) and a negative Laplacian are characteristic of a covalent (shared) interaction, while a low ρ(BCP) and a positive Laplacian indicate a closed-shell interaction (e.g., ionic or van der Waals). researchgate.net

Computational Exploration of Reaction Pathways and Transition States for Iron-Phosphane (1/4) Transformations

A primary application of computational chemistry in catalysis is to map out the complete reaction mechanism for a chemical transformation. edupublications.com For reactions involving Iron--phosphane (1/4), such as ligand substitution or catalytic C-H activation, computational methods can identify the structures and energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products. rsc.orgrsc.orgnih.gov

By calculating the potential energy surface, researchers can:

Identify Transition States (TS): A transition state is a first-order saddle point on the energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. Locating the TS is crucial for understanding the reaction kinetics.

Determine Activation Energies: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) determines the rate of the reaction. Comparing the activation energies for different possible pathways can reveal the most favorable mechanism. nih.gov

Characterize Intermediates: Stable species that exist in minima along the reaction pathway can be identified and characterized, providing a more complete picture of the reaction sequence. rsc.org

These mechanistic studies are vital for rational catalyst design, allowing chemists to computationally predict how modifications to the phosphine ligands or the iron center might lower activation barriers and improve reaction efficiency and selectivity. rsc.orgrsc.org

Reactivity Profiles and Mechanistic Studies of Iron Phosphane 1/4 Complexes

Ligand Substitution and Exchange Mechanisms in Iron-Phosphane (1/4)

Ligand substitution in iron-phosphane (1/4) complexes is a fundamental process that dictates their reactivity in various chemical transformations. The mechanisms of these reactions are influenced by factors such as the nature of the phosphane ligand, the electronic properties of the iron center, and the reaction conditions. Both dissociative and associative pathways have been observed, with the operative mechanism often depending on the steric and electronic properties of the participating ligands.

For 18-electron iron-phosphane complexes, ligand substitution typically proceeds through a dissociative mechanism. libretexts.org This pathway involves the initial, rate-determining dissociation of a ligand to generate a coordinatively unsaturated 16-electron intermediate. This intermediate then rapidly coordinates with the incoming ligand to form the final product. The rate of a dissociative substitution is independent of the nature and concentration of the incoming ligand.

Conversely, 16-electron square planar iron-phosphane complexes often undergo ligand substitution via an associative mechanism. libretexts.org In this pathway, the incoming ligand first coordinates to the metal center to form an 18-electron intermediate, which then undergoes dissociation of one of the original ligands. The rate of an associative substitution is dependent on the concentration and nucleophilicity of the incoming ligand.

The steric bulk of the phosphane ligands can significantly influence the preferred substitution mechanism. Bulky phosphanes can hinder the approach of an incoming ligand, thereby disfavoring an associative pathway and promoting a dissociative one. Conversely, less sterically demanding phosphanes can facilitate the formation of a higher-coordinate intermediate, favoring an associative mechanism.

Redox-promoted ligand exchange has also been demonstrated as a viable method for achieving ligand substitution in otherwise inert iron-carbide carbonyl clusters. nih.govrsc.org For instance, the outer-sphere oxidation of the typically substitution-inert [Fe₆(μ₆-C)(CO)₁₆]²⁻ cluster generates a reactive intermediate that readily undergoes substitution with phosphine (B1218219) ligands. nih.gov This approach allows for the introduction of phosphane ligands into robust cluster frameworks that are resistant to traditional substitution methods.

Studies on ruthenium analogues have shown that the rates of solventless ligand substitution reactions with solid phosphine ligands are enhanced by electron-donating para-substituents on the phosphines. scielo.org.za While iron complexes are generally more reactive than their ruthenium counterparts, this trend highlights the influence of phosphane electronics on substitution rates. scielo.org.za

Oxidative Addition and Reductive Elimination Pathways Involving Iron-Phosphane (1/4)

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles involving iron-phosphane complexes. wikipedia.orgwiley-vch.de In oxidative addition, the iron center's oxidation state and coordination number both increase by two, while in reductive elimination, they both decrease by two. ufrgs.brlibretexts.org These processes are crucial for the formation and cleavage of chemical bonds.

For mononuclear reductive elimination to occur, the ligands to be eliminated must be situated in a cis orientation on the metal center. wikipedia.orgilpi.com The thermodynamics of these reactions are finely balanced, and the direction of the equilibrium depends on the specific ligands and reaction conditions. ufrgs.br

Concerted Mechanisms

The concerted mechanism is a common pathway for the oxidative addition of non-polar reagents, such as H₂, and substrates with C-H and Si-H bonds. umb.edu This mechanism involves a three-centered transition state where the bond-breaking of the incoming molecule and the bond-forming with the iron center occur simultaneously. nsf.govnih.gov A vacant coordination site on the iron complex is a prerequisite for this pathway. umb.edu

For aryl halides, a concerted-type pathway is often favored. princeton.edu This is supported by studies on related iron pincer complexes where a small positive Hammett ρ value was observed for the oxidative addition of electronically differentiated aryl bromides, indicating a small charge buildup in the transition state. princeton.edu The reactivity order for aryl halides in these concerted additions is typically I > Br > Cl. princeton.edu

Reductive elimination can also proceed through a concerted mechanism, which is essentially the microscopic reverse of the concerted oxidative addition. wikipedia.org This pathway is characterized by the retention of stereochemistry at the carbon atom of the eliminating group. umb.edu

Sₙ2-type and Ionic Mechanisms

The Sₙ2-type mechanism is prevalent in the oxidative addition of polar electrophilic substrates like alkyl, acyl, and benzyl (B1604629) halides. umb.edulibretexts.org This pathway involves a nucleophilic attack by the electron-rich iron center on the electrophilic atom of the substrate, leading to the displacement of a leaving group. libretexts.org Key characteristics of the Sₙ2 mechanism include:

Second-order reaction kinetics. umb.edu

Acceleration in polar solvents. umb.edunsf.gov

Negative entropies of activation. umb.edu

Inversion of stereochemistry at the carbon center. umb.edu

Ionic mechanisms are similar to the Sₙ2 pathway but are more pronounced in highly polar solvents where dissociation of the substrate can occur. ufrgs.br In some cases, the reaction may proceed through an initial protonation of the metal complex, followed by coordination of the conjugate base. ufrgs.brlibretexts.org

Radical Pathways in Iron-Phosphane (1/4) Reactivity

Radical mechanisms in oxidative addition often involve single-electron transfer (SET) steps. These pathways are particularly relevant for first-row transition metals like iron, which can readily access multiple oxidation states. nih.gov The oxidative addition of certain alkyl halides to reduced iron pincer complexes has been shown to proceed through radical intermediates. princeton.edu Evidence for radical pathways includes:

The use of radical clocks, where the rearrangement of a radical intermediate is faster than its reaction with the metal center. princeton.edu

Epimerization of stereocenters in the substrate upon oxidative addition. princeton.edu

The formation of both the oxidative addition product and a one-electron reduced metal species. nih.gov

In some systems, a competition between concerted and radical pathways for oxidative addition has been observed, with the dominant mechanism being influenced by the halide, the electronic properties of the aryl group, and the electronic properties of the phosphane ligand. nih.gov Phosphorus-centered radicals can also be generated and participate in P-C bond formation reactions. researchgate.net

Migratory Insertion Reactions and β-Hydride Elimination in Iron-Phosphane (1/4) Systems

Migratory insertion and β-hydride elimination are fundamental reactions of organometallic iron-phosphane complexes, particularly those with alkyl ligands. These processes are often in competition and play a significant role in isomerization, polymerization, and functionalization reactions.

Migratory Insertion involves the insertion of an unsaturated molecule, such as an alkene or carbon monoxide, into an adjacent metal-ligand bond (e.g., Fe-H or Fe-C). For example, in the context of an iron-alkyl complex, an adjacent coordinated alkene can insert into the Fe-C bond to form a new, longer-chain alkyl ligand.

β-Hydride Elimination is the reverse of migratory insertion of an alkene into a metal-hydride bond. wikipedia.org It is a common decomposition pathway for metal alkyls that possess a hydrogen atom on the carbon atom beta to the metal center. youtube.com The key requirements for β-hydride elimination are:

The presence of a β-hydrogen on the alkyl ligand. wikipedia.org

A vacant coordination site cis to the alkyl group. wikipedia.org

A coplanar arrangement of the M-Cα-Cβ-H atoms. youtube.com

An electron pair on the metal to donate into the C-H σ* orbital, facilitating bond cleavage. wikipedia.org

This reaction results in the formation of a metal-hydride and a coordinated alkene. wikipedia.org The alkene can then dissociate, leading to isomerization of the organic substrate or decomposition of the organometallic complex. The process is often reversible, and the position of the equilibrium depends on the relative stability of the metal-alkyl and the metal-hydride-alkene species. libretexts.org

In certain iron-catalyzed reactions, such as the isomerization of allyl alcohols, a sequence involving oxidative addition to form a π-allyl hydride complex, followed by reductive elimination, leads to the formation of an enol, which is a result of a princeton.eduacs.org-hydride shift. wiley-vch.de The propensity for β-hydride elimination can be influenced by the ligand environment; for instance, in some 14-electron iridium complexes, the choice of phosphane ligand can lead to more selective β-hydride elimination. rsc.org

Strategies to avoid β-hydride elimination in iron-phosphane systems include the use of alkyl ligands that lack β-hydrogens (e.g., methyl, neopentyl) or the use of chelating phosphane ligands that enforce a geometry preventing the formation of a vacant site cis to the alkyl group. youtube.com

Electron Transfer Processes and Redox Chemistry of Iron-Phosphane (1/4)

The redox chemistry of iron-phosphane (1/4) complexes is rich and plays a central role in their catalytic activity and reactivity. Iron's ability to access a range of oxidation states, often facilitated by the electronic properties of the phosphane ligands, underpins many of their functions.

Cyclic voltammetry is a powerful technique for probing the redox behavior of these complexes. Studies on iron(II) complexes with "Pacman" phosphane ligands have revealed multiple redox events, corresponding to a series of single-electron transfer steps. acs.org For some of these complexes, the first redox event is electrochemically and chemically reversible, indicating the stability of the singly reduced species on the voltammetric timescale. acs.org The redox potentials are sensitive to the substituents on the phosphorus atom, which influence the electronic structure of the iron center. acs.org

The phosphane ligands significantly modulate the electron density at the iron center. NBO analysis has shown that in certain iron(II) Pacman phosphane complexes, there is a substantial charge transfer from the ligands to the iron, resulting in an electron-rich metal center. acs.org This electronic flexibility is crucial for processes like oxidative addition and reductive elimination.

Electron transfer can also be the initial step in radical reaction pathways. As discussed in section 5.2.3, single-electron transfer from an electron-rich, low-valent iron-phosphane complex to a substrate can initiate radical-based oxidative addition.

Furthermore, redox processes are utilized to promote ligand substitution in otherwise inert systems. The oxidation of an iron-carbide cluster, for example, can labilize CO ligands, allowing for their substitution by phosphanes. nih.gov

The table below summarizes the redox events for two specific Iron-Phosphane (1/4) complexes, highlighting the influence of the phosphane substituent on the electrochemical properties.

| Complex | Phosphane Substituent | First Redox Event (V vs Ag/Ag⁺) | Reversibility | Key Observation |

|---|---|---|---|---|

| Complex 3 | Phenyl | -1.18 | Electrochemically and chemically reversible | Indicates stability of the singly reduced species. acs.org |

| Complex 4 | Diisopropylamino | -1.47 | Electrochemically and chemically reversible | Cathodically shifted by 0.29 V compared to Complex 3, reflecting the different electronic properties of the phosphane ligand. acs.org |

Radical Reactions and Spin-State Crossings in Iron-Phosphane (1/4) Complexes

The chemistry of iron-phosphane complexes is significantly influenced by their engagement in radical reactions and their ability to undergo spin-state transitions. These behaviors are central to their catalytic activity and reactivity, stemming from the interplay between the iron center's electronic configuration and the nature of the phosphane ligands.

Phosphine-centered radical species can be generated from tertiary phosphines through various methods, including single-electron-transfer (SET) processes, photoredox catalysis, and electrochemical oxidation researchgate.netrsc.org. In the context of iron complexes, the metal center can facilitate the generation of radical intermediates. For instance, in certain catalytic cycles, an iron(III) species can engage in single-electron transfer to produce benzylic carbon radicals acs.org. The interaction of organic radicals with transition metals like iron can also proceed via the trapping of a radical by a reduced metal species (Mx) to form a metal-alkyl complex (Mx+1–R) nih.gov. This reversible trapping can control the concentration of free radicals and influence reaction selectivity nih.gov.

Mechanistic studies have shown that iron-catalyzed reactions can proceed through pathways involving radical intermediates. For example, the catalytic double hydrophosphination of alkynes with diarylphosphines in the presence of an iron catalyst represents a key transformation involving P-centered radicals researchgate.net. Furthermore, tertiary phosphines can mediate radical reactions, offering novel synthetic routes to complex molecules rsc.org.

The spin state of iron in these complexes is a critical determinant of their structure and reactivity. Iron(II) complexes, with a d6 electron configuration, can exist in a high-spin (HS, S=2) or a low-spin (LS, S=0) state in an octahedral ligand field researchgate.netnih.gov. This phenomenon, known as spin crossover (SCO), can be induced by external stimuli such as temperature, pressure, or light irradiation researchgate.netnih.gov. The transition from a high-spin to a low-spin state involves a change in the population of the antibonding eg* orbitals, leading to a shortening of the metal-to-ligand bond distances nih.gov.

Table 1: Influence of Phosphane Substituents on Iron(II) Spin State

| Complex Type | Phosphane Substituent | Observed Spin State | Reference |

| Pacman Phosphane Iron(II) | Phenyl | Low Spin (S=0) | acs.org |

| Pacman Phosphane Iron(II) | Diisopropylamino | High Spin (S=2) | acs.org |

| Bis(formazanate) Iron(II) | Triaryl | Spin-Crossover (LS ↔ HS) | acs.org |

Photoinduced Reactivity and Energy Transfer Processes in Iron-Phosphane (1/4)

The photochemistry of iron complexes, including those with phosphane ligands, presents a rich field of reactivity with applications in catalysis and synthesis researchgate.netrug.nl. While often characterized by short-lived excited states compared to heavier transition metals, photoexcitation of iron-phosphane complexes can initiate unique chemical transformations researchgate.net.

Photoinduced reactivity in these complexes is typically initiated by the absorption of light, leading to the population of various excited states, such as metal-centered (MC), ligand-centered (LC), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) states researchgate.net. The specific pathway depends on the complex's electronic structure. For instance, theoretical studies on phosphine-substituted iron carbonyl complexes, such as ax-Fe(CO)4(PH3), show that the lowest excited state is a ligand field (LF) state that is repulsive for both the phosphine and axial CO ligands, leading to preferential dissociation of the phosphine ligand researchgate.net. This photochemical ligand dissociation can open a coordination site on the iron center, allowing for subsequent reactions with other substrates.

An important application of this photoreactivity is the activation of small molecules. Research has demonstrated that certain P2PPhFe complexes can activate dinitrogen under light irradiation acs.org. The proposed mechanism involves photoinduced H2 elimination from a dihydride precursor, which promotes the formation of a dinitrogen complex that is active in the nitrogen reduction reaction (N2RR) acs.org.

Energy transfer processes are also a key aspect of the photochemistry of these complexes. The use of a photosensitizer can introduce energy into an iron-catalyzed reaction, a strategy employed in photoredox catalysis researchgate.net. However, the intrinsic photoreactivity of the iron complexes themselves is also significant researchgate.net. In some systems, visible-light irradiation promotes an intramolecular LMCT event, which can induce processes like decarboxylation by generating a radical and a reduced Fe(II) species researchgate.net. The efficiency and outcome of these photoinduced reactions are highly dependent on the choice of ligands, which can accelerate the catalytic process researchgate.net.

Furthermore, light can be used to induce spin-state changes in a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST) nih.govnih.gov. Irradiation of a low-spin iron(II) complex can populate a high-spin state, which can be trapped at low temperatures nih.gov. This process involves excitation to a singlet MLCT state, followed by rapid intersystem crossing to triplet states and finally to the high-spin quintet state nih.gov.

Table 2: Photoinduced Processes in Iron-Phosphane Complexes

| Complex Type | Photoinduced Process | Mechanistic Feature | Outcome | Reference |

| ax-Fe(CO)4(PH3) | Ligand Dissociation | Population of repulsive Ligand Field (LF) excited state | Preferential expulsion of PH3 ligand | researchgate.net |

| P2PPhFe(N2)(H)2 | Dinitrogen Activation | Photoinduced H2 elimination | Formation of active species for N2RR | acs.org |

| Fe(II) Spin-Crossover Complexes | Light-Induced Excited Spin-State Trapping (LIESST) | Excitation to MLCT state followed by intersystem crossing | Conversion from Low-Spin to metastable High-Spin state | nih.gov |

| Fe(III) Carboxylate | Decarboxylation | Ligand-to-Metal Charge Transfer (LMCT) | Generation of alkyl radicals and Fe(II) species | researchgate.net |

Mechanistic Aspects of Catalysis Mediated by Iron Phosphane 1/4 Complexes

Homogeneous Catalytic Cycles and Rate-Determining Steps Mediated by Iron-Phosphane (1/4)

The catalytic cycles of iron-phosphane complexes are often complex, with the operative pathway and rate-determining step (RDS) being highly dependent on the reaction type, ligands, and reaction conditions. Multiple oxidation states of iron, including Fe(0), Fe(I), Fe(II), and Fe(III), can be involved. nih.govnih.gov

In cross-coupling reactions, such as Kumada and Suzuki-Miyaura couplings, mechanistic studies have largely centered on well-defined iron-bisphosphine precatalysts. nih.gov For instance, in the Negishi coupling of benzyl (B1604629) halides, an iron(I) reaction pathway has been suggested. nih.gov Conversely, for Suzuki-Miyaura couplings with alkyl halides, an iron(II)/iron(III) catalytic cycle has been proposed based on radical clock experiments. nih.gov DFT studies on enantioselective bisphosphine systems suggest that enantioselectivity arises from the radical addition to a mono-transmetalated iron(II) species to form iron(III), followed by reductive elimination. nih.gov Mechanistic studies on phenyl transfer to alkyl halides catalyzed by iron-phosphine complexes have shown that both Fe(0) and Fe(II) species can effect the C-C coupling, but with significantly different kinetic competences, while Fe(I) complexes were found to be incompetent. nih.gov

For hydrogenation and dehydrogenation reactions, iron-hydride species are key intermediates. In the hydrogenation of sodium bicarbonate, the Fe(II) monohydrido complex [FeH(rac-P4)]+ (where P4 is a tetraphosphine ligand) has been identified as a crucial on-cycle intermediate through high-pressure NMR experiments. cnr.it Similarly, in the homogeneous hydrogenation of polar unsaturated substrates using iron tetraphosphine complexes, a diamagnetic trans-iron dihydride complex is proposed to be the catalytically active species. chemrxiv.org

In iron-catalyzed C-H insertion reactions involving diazo compounds, a significant kinetic isotope effect (kH/kD = 5.06) suggests that the proton transfer step is the rate-determining step. oup.com For more complex heterogeneous catalytic reactions, the concept of a single rate-determining step may be an oversimplification, as reaction rates can be influenced by several steps depending on the conditions. mdpi.com

Table 1: Proposed Catalytic Intermediates and Rate-Determining Steps in Iron-Phosphane Catalysis

| Reaction Type | Key Intermediate(s) | Proposed Rate-Determining Step |

| Negishi Cross-Coupling | Fe(I) complexes (e.g., FeX(dpbz)2) | Not definitively established |

| Suzuki-Miyaura Coupling | Fe(II)/Fe(III) species | Radical addition to Fe(II) center |

| Phenyl Transfer | Fe(0), Fe(II) species | C-C coupling step |

| Bicarbonate Hydrogenation | [FeH(rac-P4)]+ | Not definitively established |

| C-H Insertion | Metal-associated zwitterion | Proton transfer |

| C-H Alkynylation | Iron metallacycle | Not definitively established |

Substrate Activation and Transformation Mechanisms by Iron-Phosphane (1/4) Catalysts

The activation of substrates by iron-phosphane catalysts can occur through several distinct mechanisms. A common initial step in reactions involving nucleophiles or acids is the opening of a phosphine (B1218219) chelate ring, which creates a vacant coordination site for the substrate to attack. rsc.org

In hydrogenation reactions, substrate activation involves the transfer of a hydride from an iron-hydride complex to the unsaturated bond of the substrate. Iron tetraphosphine complexes have proven highly effective in the hydrogenation of a variety of polar unsaturated substrates, including aldehydes, ketones, enones, nitroarenes, and N-heteroaromatics. chemrxiv.org The mechanism involves the formation of an active trans-iron dihydride species that facilitates the reduction. chemrxiv.org

For C-H activation reactions, the initial step is often the coordination of a directing group on the substrate to the iron center, followed by cleavage of the C-H bond to form an iron-carbon bond. acs.org This is followed by the migratory insertion of a second substrate, such as an alkene or alkyne, into the Fe-C bond, leading to the formation of a new C-C bond and often a metallacyclic intermediate. acs.org

Nucleophilic phosphine catalysis represents another mode of substrate activation, particularly for electron-deficient alkenes and allenes. acs.org In this mechanism, the phosphine itself acts as a nucleophile, adding to the substrate to form a reactive zwitterionic intermediate. This intermediate can then react with various electrophiles or nucleophiles to generate the final product. acs.org

Role of Iron--phosphane (1/4) in C-H Bond Activation and Functionalization

Iron-phosphane complexes have emerged as powerful catalysts for C-H bond activation and functionalization, offering an atom-economical approach to constructing complex molecules. researchgate.netresearchgate.net These reactions often rely on a directing group on the substrate to position the catalyst for selective ortho-C-H cleavage. acs.orgnih.govmdpi.com

A notable example is the ortho-C-H alkenylation of aromatic ketones with internal alkynes, catalyzed by the iron-phosphine complex Fe(PMe3)4. researchgate.net The catalytic cycle is thought to involve C-H activation to form a ferracycle, followed by alkyne insertion and reductive elimination. Other transformations catalyzed by low-valent iron-phosphine complexes include the linear alkylation of aromatic ketones with terminal alkenes and the homoallylation with methylenecyclopropanes. researchgate.net

The choice of ligand is crucial. In the triazole-assisted C-H alkylation of aromatic amides, the bidentate phosphine ligand dppe was found to be essential, in conjunction with an Fe(acac)3 precatalyst. mdpi.com The proposed mechanism involves the formation of an organometallic iron species via a Grignard reagent, reversible C-H bond activation, and subsequent reaction with the coupling partner. mdpi.com Similarly, chelation-assisted C-H activation on an iron(II) center is a key step in both oxidative and redox-neutral annulations, leading to the formation of a seven-membered metallacycle intermediate after migratory insertion of a second substrate. acs.org In some cases, isotope effects indicate that the C-H bond cleavage is the rate-determining step of the reaction. mdpi.com

Stereoselective Catalysis and Chiral Iron--phosphane (1/4) Systems

Achieving stereoselectivity in iron-catalyzed reactions is a significant goal, and chiral phosphine ligands play a pivotal role in this endeavor. The development of enantioselective transformations often relies on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. nih.gov

In some cross-coupling reactions, DFT studies have suggested that the enantioselectivity originates from the radical addition to a mono-transmetalated iron(II) center within a chiral bisphosphine ligand framework. nih.gov An alternative strategy involves the in-situ desymmetrization of an achiral iron catalyst precursor. By using an achiral bis(imino)pyridine and siloxide ligands, an iron intermediate that is stereogenic at the metal center can be formed in situ, which then controls the stereoselective polymerization of lactides. acs.org

While not exclusively phosphane-based, studies on other chiral ligands provide insights applicable to iron-phosphine systems. For example, highly efficient stereoselective C-H alkylation of indoles has been achieved using an iron catalyst with a chiral N-heterocyclic carbene (NHC) ligand, which simultaneously constructs both C-N axial and C-central chirality. nih.gov The steric hindrance and noncovalent interactions provided by the chiral ligand were key to the high diastereo- and enantioselectivity. nih.gov The suitability of chiral multidentate ligands for iron catalysis has been noted, with chiral NNN-tridentate ligands derived from amino acids showing excellent performance in asymmetric hydroboration and hydrosilylation reactions. chinesechemsoc.org Another approach involves a chiral-anion strategy, where a chiral phosphate (B84403) anion directs the enantioselective construction of atropisomers in iron-catalyzed reactions. researchgate.net

Catalyst Deactivation Pathways and Regeneration Strategies in Iron-Phosphane (1/4) Catalysis

Catalyst deactivation is a critical issue that can limit the practical application of iron-phosphane catalytic systems. Deactivation can occur through various chemical, thermal, or mechanical pathways. scispace.com

A significant deactivation pathway for iron-based asymmetric transfer hydrogenation (ATH) catalysts is the decomposition of the ligand framework under catalytically relevant conditions. scholaris.ca For an iron catalyst with a tetradentate phosphine-amine ligand, the major decomposition products were found to have two amido donors and a C=C bond on the diamine backbone, rendering them inactive for ATH. scholaris.ca It has also been observed that iron precatalysts with ethyl-substituted phosphines deactivate more rapidly than those with aryl groups on the phosphine functionalities. scholaris.ca Ligand dissociation is another common deactivation mechanism. nih.gov

General deactivation mechanisms applicable to iron-phosphane systems include:

Poisoning : Strong binding of impurities like sulfur to the iron center can block active sites. Iron catalysts are known to be susceptible to sulfur poisoning. scispace.com

Fouling : Deposition of carbonaceous materials (coke) or non-volatile products on the catalyst surface can block pores and active sites. mdpi.com

Thermal Degradation : High temperatures can lead to irreversible structural changes, such as the agglomeration of active metal particles (sintering), which reduces the active surface area. scispace.comcatalysts.com

Solid-State Reactions : The active iron phase may react with the support material or promoters at high temperatures, leading to inactive species. scispace.com

Regeneration strategies aim to restore the catalyst's activity. Common methods include:

Oxidative Treatment : For deactivation by coking, controlled high-temperature oxidation can burn off carbon deposits. catalysts.com

Acid Washing : Pickling with acids like acetic acid can effectively remove catalyst poisons such as alkali metals (Na, K) and lead (Pb) from deactivated catalysts. acs.org

Reduction/Oxidation Cycles : For catalysts deactivated by sulfate (B86663) formation, regeneration can sometimes be achieved through oxidation and reduction cycles. mdpi.com

Electrochemical Regeneration : In processes like the Electro-Fenton system, the active Fe2+ catalyst can be continuously regenerated at the cathode from the oxidized Fe3+ state. ub.edu

Table 2: Common Deactivation and Regeneration Methods for Iron Catalysts

| Deactivation Pathway | Cause | Regeneration Strategy |

| Ligand Decomposition | Reaction with substrate/solvent | Not readily reversible; requires catalyst replacement |

| Poisoning | Sulfur, lead, alkali metals | Acid washing acs.org |

| Fouling (Coking) | Carbon deposition from organic molecules | High-temperature oxidative treatment catalysts.com |

| Thermal Degradation (Sintering) | High operating temperatures | Often irreversible; may require redispersion or catalyst replacement catalysts.com |

| Oxidation of Active State | Loss of electrons (e.g., Fe2+ to Fe3+) | Electrochemical reduction ub.edu |

Photocatalytic and Electrocatalytic Applications of Iron-Phosphane (1/4) (Mechanistic Focus)

The unique electronic properties of iron-phosphane and related complexes make them suitable for applications in photocatalysis and electrocatalysis, providing sustainable routes for chemical transformations.

Photocatalysis: Iron-based photocatalysis often leverages a ligand-to-metal charge transfer (LMCT) mechanism. researchgate.net Upon irradiation with light, an electron is transferred from a ligand-based orbital to a metal-centered orbital, leading to the homolytic cleavage of an Fe(III)-ligand bond. This process generates a reactive radical species and a reduced Fe(II) center, which can then participate in catalytic cycles under mild conditions. researchgate.net This strategy has been applied to a range of synthetic transformations, including C-H functionalization and cross-coupling. researchgate.net

Another mechanistic pathway involves the photochemical generation of radical species from an iron precursor. For example, the dimeric iron complex [CpFe(CO)2]2 serves as an effective precatalyst for the hydrophosphination of alkenes under visible light irradiation. researchgate.net The proposed mechanism involves the light-induced formation of the 17-electron radical CpFe(CO)2•, which is the active species that promotes the reaction. researchgate.net Iron-based materials are also used to construct heterojunction photocatalysts (e.g., Z-scheme and S-scheme structures) that improve the separation and utilization of photogenerated electron-hole pairs for applications like hydrogen production and CO2 reduction. rsc.org The fundamental mechanism in many oxidative photocatalytic processes is the generation of highly reactive species like hydroxyl (•OH) and superoxide (B77818) (O2•−) radicals. pan.pl

Electrocatalysis: In electrocatalysis, iron complexes containing phosphorus are explored for energy-relevant reactions. The incorporation of phosphorus into Fe-N-C materials has been shown to boost activity for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). acs.org DFT calculations suggest that the presence of phosphorus improves the kinetics of O-O bond formation and breaks traditional scaling relationships that limit catalyst efficiency. acs.org

Metal phosphides, including those of iron, are recognized as active electrocatalysts for the hydrogen evolution reaction (HER) in water electrolysis. rsc.org For instance, a cobalt-iron-phosphate ((Co,Fe)PO4) catalyst demonstrated high activity and durability for HER in alkaline seawater, enabling efficient solar-driven water splitting. nih.gov The mechanism of CO2 electroreduction to CO has been studied using iron complexes with various ligands. While not a phosphine, a study on an iron bis(carbene) complex revealed that tuning the electronic properties of the ligands can accelerate catalysis and change the turnover-limiting step without affecting the low overpotential required for the reaction. nsf.gov

Advanced Coordination Chemistry and Supramolecular Assembly of Iron Phosphane 1/4 Derivatives

Influence of Phosphane Ligand Electronic and Steric Parameters on Iron Coordination

The coordination environment of iron complexes is significantly influenced by the electronic and steric properties of the phosphane ligands. These properties can be systematically adjusted by modifying the substituents on the phosphorus atom, allowing for precise control over the reactivity and structure of the resulting iron--phosphane (1/4) complexes. umb.edulibretexts.org

Electronic Effects: The electronic nature of a phosphane ligand is determined by the electron-donating or electron-withdrawing ability of its substituents. This is often quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency in nickel carbonyl complexes. libretexts.orglibretexts.orgyoutube.com Strongly electron-donating phosphanes increase the electron density on the iron center. This enhanced electron density at the metal can lead to stronger π-backbonding to other ligands, such as carbon monoxide, resulting in a decrease in their stretching frequencies. libretexts.org Conversely, phosphanes with electronegative substituents are poorer σ-donors and better π-acceptors due to the lower energy of the P-C σ* antibonding orbitals, which can accept electron density from the metal. libretexts.orgwikipedia.org The electronic properties of phosphane ligands can be ranked, with alkylphosphines being strong donors and phosphites or fluorophosphines being strong π-acceptors. libretexts.orgwikipedia.org

Steric Effects: The steric bulk of phosphane ligands plays a crucial role in determining the coordination number and geometry of iron complexes. libretexts.orgyoutube.com The size of the ligand can be quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. umb.eduyoutube.com Large, bulky phosphanes can limit the number of ligands that can coordinate to the iron center, often leading to coordinatively unsaturated complexes with enhanced catalytic activity. libretexts.orgyoutube.com For instance, very bulky ligands like those with tert-butyl or cyclohexyl groups may only allow for the coordination of one or two phosphane molecules to a metal center. youtube.com The interplay between electronic and steric effects is complex, as changes in one can influence the other. manchester.ac.uk For example, increasing the steric bulk can alter bond angles, which in turn affects the hybridization and electronic properties of the phosphorus donor atom. manchester.ac.uk

Interactive Table 1: Electronic and Steric Parameters of Selected Phosphane Ligands.

| Ligand | Tolman Electronic Parameter (ν(CO) cm⁻¹) wikipedia.org | Tolman Cone Angle (θ) youtube.com |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| PCl₃ | 2097.0 | 124 |

Iron Spin State Engineering through Ligand Field Tuning and External Stimuli

The spin state of iron complexes, particularly the transition between high-spin (HS) and low-spin (LS) states, is a key property that can be engineered through careful ligand design and the application of external stimuli. nih.govnih.gov This phenomenon, known as spin crossover (SCO), is governed by the delicate balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy. nih.govlibretexts.org

Ligand Field Tuning: The strength of the ligand field exerted by the phosphane and other coordinating ligands directly influences the d-orbital splitting of the iron center. Strong-field ligands lead to a large Δ, favoring the LS state, while weak-field ligands result in a smaller Δ, favoring the HS state. libretexts.orgchemistryguru.com.sg The electronic properties of phosphane ligands are critical in this regard. Strong σ-donating and weak π-accepting phosphanes generally create a weaker ligand field, promoting a HS configuration. Conversely, phosphanes with strong π-accepting capabilities contribute to a stronger ligand field, stabilizing the LS state. The spin state can be finely tuned by systematically modifying the substituents on the phosphane ligand, thereby altering its electronic character. rsc.org For instance, the spin state of iron(II) can be varied by changing the axial ligands coordinated to an iron phthalocyanine complex. researchgate.netnih.gov

External Stimuli: The spin state of an iron--phosphane (1/4) complex can also be switched by external stimuli such as temperature, pressure, or light. nih.gov

Temperature: Many iron(II) and iron(III) complexes exhibit thermally induced spin crossover, where a transition from a HS state at high temperatures to a LS state at low temperatures is observed. nih.gov The transition temperature (T₁/₂) is a characteristic property of the SCO complex and is highly sensitive to the ligand environment. rsc.org

Pressure: Applying external pressure generally shortens the metal-ligand bond distances, which increases the ligand field strength and favors the LS state. nih.gov

Light: Light-induced excited spin-state trapping (LIESST) is a phenomenon where irradiation with light of a specific wavelength at low temperatures can induce a transition from the LS to the HS state, which can persist for a significant amount of time. nih.gov

Interactive Table 2: Spin State of Iron Complexes with Different Ligands.

| Complex | Ligand Field Strength | Spin State |

|---|---|---|

| [Fe(H₂O)₆]³⁺ | Weak | High Spin chemistryguru.com.sg |

| [Fe(CN)₆]³⁻ | Strong | Low Spin chemistryguru.com.sg |

| Fe(II) Phthalocyanine with Pyridine | Stronger Axial Field | Low Spin researchgate.net |

Supramolecular Interactions and Self-Assembly of Iron--phosphane (1/4) Building Blocks

Iron--phosphane (1/4) complexes can serve as versatile building blocks for the construction of larger, ordered supramolecular assemblies through non-covalent interactions. researchgate.net These interactions, including hydrogen bonding, host-guest interactions, and electrostatic forces, direct the self-assembly process, leading to the formation of discrete, higher-order structures with specific functionalities. nih.govrsc.org